2-(4-Chloro-3-methylphenyl)-2-butanol
Description
2-(4-Chloro-3-methylphenyl)-2-butanol is a secondary alcohol featuring a substituted aromatic ring (4-chloro-3-methylphenyl) attached to a butanol backbone. Its structure confers unique physicochemical properties, such as chirality due to the stereogenic center at the second carbon of the butanol chain. For example, chiral separation techniques for secondary alkanols like 2-butanol derivatives have been explored using high-performance liquid chromatography (HPLC) on chiral stationary phases . The compound’s aromatic substituent may influence its solubility, stability, and reactivity compared to simpler alkanols.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-4-11(3,13)9-5-6-10(12)8(2)7-9/h5-7,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANVDWPTIOYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)Cl)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)-2-butanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate advanced purification techniques, such as distillation and crystallization, to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 4-Chloro-2-methylphenol
4-Chloro-2-methylphenol (CAS 1570-64-5) shares the 4-chloro-3-methylphenyl group but replaces the secondary alcohol with a phenolic hydroxyl group. Key differences include:
- Acidity: The phenolic –OH group is significantly more acidic (pKa ~9-10) than the aliphatic –OH in 2-butanol derivatives (pKa ~15-16) due to resonance stabilization in the phenoxide ion .
- Solubility: Phenolic derivatives generally exhibit lower water solubility compared to aliphatic alcohols, though chloro and methyl substituents may enhance lipophilicity in both cases .
- Applications: Phenolic derivatives are often used as biocides or preservatives, while secondary alkanols like 2-(4-Chloro-3-methylphenyl)-2-butanol may serve as intermediates in chiral synthesis .
Comparison with Methyl 2-(4-Chloro-3-methylphenyl)-2-oxoacetate
This ester derivative (CAS 900937-56-6) shares the 4-chloro-3-methylphenyl group but replaces the secondary alcohol with a ketone and ester functional group. Differences include:
- Reactivity : The oxoacetate group is prone to nucleophilic attack (e.g., hydrolysis), whereas the secondary alcohol may undergo oxidation to ketones or participate in esterification .
- Chirality: The ester lacks a stereogenic center, unlike this compound, making it less relevant for enantioselective applications .
Comparison with Other Secondary Alkanols
Studies on racemic 2-butanol, 3-hexanol, and 4-octanol provide insights into the chromatographic behavior of this compound:
- HPLC Separation: Enantiomers of 2-butanol derivatives are resolvable on chiral columns (e.g., YMC-K03), but peak broadening and tailing occur with bulkier substituents, suggesting challenges for the target compound .
- Temperature Sensitivity: Low-temperature HPLC improves resolution for alkanols with higher carbon numbers (e.g., 4-octanol), implying that this compound may require optimized conditions for chiral separation .
Biological Activity
2-(4-Chloro-3-methylphenyl)-2-butanol is an organic compound with a unique structure characterized by a butanol moiety attached to a chlorinated aromatic ring. Its molecular formula is , and it features a hydroxyl group (-OH) that enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties . These characteristics are significant for its potential therapeutic applications. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with essential metabolic processes.
Case Studies and Research Findings
-
Antibacterial Activity : A study demonstrated that this compound could inhibit the growth of several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Antifungal Activity : The compound also showed antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 µM to 222.31 µM .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Cell Membrane Disruption : It may compromise the integrity of bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The compound could inhibit enzymes critical for microbial survival, although specific targets remain to be fully elucidated .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Key points include:
- Absorption : Following oral administration, the compound is likely absorbed into systemic circulation.
- Metabolism : It can undergo oxidation to form corresponding ketones or carboxylic acids, which may influence its biological activity .
- Excretion : The pathways for elimination from the body need further investigation to assess safety and efficacy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-3-methylphenol | Chlorinated phenolic compound | Primarily used as a disinfectant |
| 4-Chloro-3,5-dimethylphenol | Additional methyl groups on the phenyl ring | Enhanced hydrophobicity; used in chemical syntheses |
| 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol | Ethyl group instead of methyl on the phenyl ring | Different reactivity profile due to ethyl substitution |
This table highlights how the presence of different substituents can influence the biological activity and applications of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
